2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H12N4O2S and its molecular weight is 312.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activities of compounds related to 2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide. For instance, Fahim and Ismael (2019) investigated the synthesis of novel sulphonamide derivatives, revealing their good antimicrobial activity against various strains, with compounds showing high activity and being supported by computational calculations for anticipated new compounds (Fahim & Ismael, 2019). Another study by Gul et al. (2017) prepared a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which displayed significant antimicrobial activity and lower cytotoxicity, suggesting their potential for further biological screening (Gul et al., 2017).
Biological Assessment and Corrosion Inhibition
Karpina et al. (2019) developed a method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, demonstrating a range of biological properties. This study provided a synthetic approach that can be used to create diverse functionalized triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019). Yıldırım and Cetin (2008) explored the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives for corrosion inhibition, finding promising inhibition efficiencies in both acidic and oil medium environments, indicating their potential as corrosion inhibitors (Yıldırım & Cetin, 2008).
Anticancer Properties
Vinayak et al. (2014) synthesized novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol and screened them for cytotoxicity against various cancer cell lines. The study found that some compounds exhibited high cytotoxicity, particularly against PANC-1 and HepG2 cell lines, suggesting their potential as anticancer agents (Vinayak et al., 2014).
Properties
IUPAC Name |
2-phenylsulfanyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13(10-22-11-6-2-1-3-7-11)17-15-19-18-14(21-15)12-8-4-5-9-16-12/h1-9H,10H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMWTHBOQBJOGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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